molecular formula C11H16N2O3 B1392600 Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate CAS No. 1242924-78-2

Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Cat. No. B1392600
M. Wt: 224.26 g/mol
InChI Key: GDSHZNJZNAZKPM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate” is a chemical compound with the empirical formula C11H17ClN2O3 . It is a solid substance and is often used in scientific research .


Molecular Structure Analysis

The molecular structure of “Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate” can be represented by the SMILES string O=C(OC)C1=CC=C(NCCOC)C(N)=C1.Cl . The InChI representation is 1S/C11H16N2O3.ClH/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2;/h3-4,7,13H,5-6,12H2,1-2H3;1H .

Scientific Research Applications

Cyclization Processes

Synthesis of Heterocyclic Systems

  • The compound has been used in the synthesis of heterocyclic systems such as 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, 5H-thiazolo[3,2-a]pyrimidin-5-one, and 4H-pyrido[1,2-a]pyridin-4-one (Selič, Grdadolnik, & Stanovnik, 1997).

Isoflavone Synthesis

  • It's been applied in the synthesis of 2-amino-3'-alkylaminomethyl-4'-hydroxy-6-substituted isoflavones, which are significant in various biological studies (Li & Ji, 1987).

Photopolymerization Applications

Antiproliferative Activity

Radioisotope Labeling

  • This compound has been utilized in the synthesis of radioisotope-labeled molecules for biomedical research (Taylor, Hristova-Kazmierski, Ley, & Kepler, 1996).

Chemical and Biological Studies

  • Various derivatives of Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate have been synthesized and characterized for photophysical properties and biological activities (Pişkin, Canpolat, & Öztürk, 2020).

Physico-Chemical Properties in Pharmaceuticals

  • Derivatives of this compound have been studied for their physico-chemical properties, contributing to the understanding of the relationship between structure and biological activity in pharmaceuticals (Stankovicová, Bezáková, Mokrý, Salát, Kocik, & Csöllei, 2014).

Polymer Synthesis

Schiff Base Synthesis

Safety And Hazards

“Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate” is classified as a combustible solid . It does not have a defined flash point . For safety, it’s important to note that Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

methyl 3-amino-4-(2-methoxyethylamino)benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N2O3/c1-15-6-5-13-10-4-3-8(7-9(10)12)11(14)16-2/h3-4,7,13H,5-6,12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDSHZNJZNAZKPM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCNC1=C(C=C(C=C1)C(=O)OC)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

224.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Synthesis routes and methods

Procedure details

3-Amino-4-(2-methoxy-ethylamino)-benzoic acid methyl ester (800.0 mg) was prepared by following General Procedure B starting from 4-(2-methoxy-ethylamino)-3-nitro-benzoic acid methyl ester (960.0 mg) and Pd/C (20% by weight, 190.0 mg) in MeOH:EtOAc (1:1, 10.0 mL). The crude product was used in the next step without further purification.
Quantity
960 mg
Type
reactant
Reaction Step One
Name
MeOH EtOAc
Quantity
10 mL
Type
solvent
Reaction Step Two
Name
Quantity
190 mg
Type
catalyst
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Reactant of Route 2
Reactant of Route 2
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Reactant of Route 3
Reactant of Route 3
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Reactant of Route 4
Reactant of Route 4
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Reactant of Route 5
Reactant of Route 5
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate
Reactant of Route 6
Reactant of Route 6
Methyl 3-amino-4-[(2-methoxyethyl)amino]benzoate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.